molecular formula C9H7BrN2O B11758162 6-Bromo-4-methylquinazolin-8-ol

6-Bromo-4-methylquinazolin-8-ol

Cat. No.: B11758162
M. Wt: 239.07 g/mol
InChI Key: WEOYSCFJWTYDMF-UHFFFAOYSA-N
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Description

6-Bromo-4-methylquinazolin-8-ol is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a methyl group in the structure of this compound enhances its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methylquinazolin-8-ol typically involves the bromination of 4-methylquinazolin-8-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures consistent product quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylquinazolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylquinazolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound’s ability to form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. The compound may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methylquinazolin-8-ol is unique due to the combined presence of both the bromine atom and the methyl group, which enhances its chemical reactivity and biological activity. This combination allows for a broader range of chemical modifications and potential therapeutic applications compared to its similar compounds .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-4-methylquinazolin-8-ol

InChI

InChI=1S/C9H7BrN2O/c1-5-7-2-6(10)3-8(13)9(7)12-4-11-5/h2-4,13H,1H3

InChI Key

WEOYSCFJWTYDMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=N1)O)Br

Origin of Product

United States

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